molecular formula C2H4O4 B583587 2-oxoacetic acid;hydrate CAS No. 1391053-99-8

2-oxoacetic acid;hydrate

Cat. No.: B583587
CAS No.: 1391053-99-8
M. Wt: 94.035
InChI Key: MOOYVEVEDVVKGD-AWQJXPNKSA-N
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Description

2-oxoacetic acid;hydrate is a stable isotope-labeled compound of glyoxylic acid, where two carbon atoms are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties and isotopic labeling, which allows for precise tracking and analysis in metabolic studies.

Chemical Reactions Analysis

Types of Reactions: Glyoxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

Glyoxylic acid monohydrate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of drug compounds due to its reactive carbonyl group, which can participate in various chemical reactions. For instance, modified forms of glyoxylic acid have shown potential biological activities relevant to medicinal chemistry .

Agrochemicals

In the agrochemical sector, glyoxylic acid is employed as an intermediate for producing herbicides and pesticides. Its role as a precursor facilitates the synthesis of effective agricultural chemicals that enhance crop protection and yield .

Cosmetics

The compound is widely used in personal care products such as lotions, creams, shampoos, and hair straightening treatments. It acts as a texturizer and bonding agent, improving the efficacy and feel of cosmetic formulations. Glyoxylic acid monohydrate also aids in exfoliation by promoting the shedding of dead skin cells .

Water Treatment

Glyoxylic acid is recognized for its application in water treatment processes as a disinfectant or biocide. It effectively controls microbial growth and biofilm formation in various water systems, including cooling towers and wastewater treatment facilities .

Electroplating

In electroplating applications, glyoxylic acid serves as a reducing agent for metal ions, facilitating the deposition of metals such as silver or copper onto substrates. This process enhances the quality of metal coatings by improving adhesion and uniformity .

Textile Processing

Glyoxylic acid functions as a bleaching and fixing agent in textile processing. It stabilizes dyes on fabric surfaces, enhancing colorfastness and overall quality of dyed textiles .

Case Study 1: Pharmaceutical Synthesis

A study investigated the use of glyoxylic acid derivatives in synthesizing novel drug intermediates. The research demonstrated that modified glyoxylic acid compounds exhibited promising pharmacological properties, suggesting their potential for drug discovery initiatives.

Case Study 2: Agrochemical Development

Research focused on synthesizing new herbicides from glyoxylic acid highlighted its effectiveness as a building block for creating environmentally friendly agricultural chemicals. The study reported improved efficacy compared to traditional herbicides.

Summary Table of Applications

Application AreaSpecific UsesBenefits/Outcomes
PharmaceuticalsDrug intermediatesEnhanced drug efficacy
AgrochemicalsHerbicides and pesticidesImproved crop protection
CosmeticsHair straightening productsEnhanced texture and moisture retention
Water TreatmentDisinfectant for microbial controlEffective biofilm management
ElectroplatingReducing agent for metal depositionImproved coating quality
Textile ProcessingBleaching and fixing agentEnhanced dye stability

Mechanism of Action

Glyoxylic acid exerts its effects through various biochemical pathways. It acts as an intermediate in the glyoxylate cycle, which is crucial for the metabolism of fatty acids in microorganisms. The compound interacts with enzymes such as malate synthase and isocitrate lyase, facilitating the conversion of isocitrate to glyoxylate and succinate . This cycle replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .

Comparison with Similar Compounds

  • Acetic Acid
  • Glycolic Acid
  • Oxalic Acid
  • Formic Acid

Comparison: Glyoxylic acid is unique due to its bifunctional nature, possessing both aldehyde and carboxylic acid functional groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds like acetic acid and formic acid, which only have a single functional group . Additionally, the isotopic labeling in 2-oxoacetic acid;hydrate provides an advantage in research applications, allowing for more precise tracking and analysis in metabolic studies.

Biological Activity

2-Oxoacetic acid, commonly known as glyoxylic acid, is a significant compound in various biological processes. This article delves into its biological activity, metabolic pathways, and potential applications, supported by relevant research findings and data tables.

Chemical Formula: C₂H₂O₃
Molecular Weight: 74.04 g/mol
CAS Number: 298-12-4
Synonyms: Glyoxylic acid, oxoacetic acid, glyoxylic acid hydrate

Biological Role

Glyoxylic acid plays a crucial role as an intermediate in the glyoxylate cycle , which allows certain organisms (bacteria, fungi, and plants) to convert fatty acids into carbohydrates. This cycle is vital for energy production and metabolism in these organisms. Additionally, glyoxylic acid is involved in photorespiration , a process that helps regenerate carbon dioxide and remove toxic compounds during photosynthesis.

Metabolic Pathways

Glyoxylic acid is produced through two primary pathways:

  • Oxidation of Glycolate : Occurs in peroxisomes where glycolate is oxidized to glyoxylic acid.
  • Catabolism of Hydroxyproline : Takes place in mitochondria, where hydroxyproline is broken down into glyoxylic acid.

Once formed, glyoxylic acid can be further metabolized into various compounds such as glycine or oxalate through enzymatic reactions involving specific enzymes like alanine:glyoxylate aminotransferase (AGAT) and glycolate oxidase .

Biological Activity and Effects

Research indicates several biological activities associated with glyoxylic acid:

  • Lymphocyte Proliferation : Studies have shown that glyoxylic acid can enhance lymphocyte proliferation by approximately threefold at certain concentrations (EC3 calculated at 5.05%) .
  • Diabetes Marker : Elevated levels of glyoxylic acid have been linked to Type II diabetes, suggesting its potential as a biomarker for the disease .
  • Toxicological Profile : While glyoxylic acid exhibits low acute oral toxicity (LD50 reported at 2528 mg/kg), it poses risks for serious eye damage and potential respiratory irritation upon inhalation .

Case Studies

Several studies highlight the biological implications of glyoxylic acid:

  • Diabetes Research : A study found significantly increased levels of glyoxylate in patients later diagnosed with Type II diabetes, indicating its role in the disease's pathology .
  • Skin Sensitization Tests : In vivo studies demonstrated that while glyoxylic acid does not cause skin irritation, it may lead to serious eye damage based on OECD guidelines .

Applications in Pharmaceutical and Industrial Fields

Glyoxylic acid derivatives are being explored for their pharmaceutical potential due to their varied biological activities. They may serve as intermediates in drug synthesis or as agents with specific pharmacological properties . Additionally, glyoxylic acid functions as a pH adjuster in industrial applications, helping maintain desired acidity levels in formulations .

Summary of Findings

Property/ActivityDescription
Chemical Structure C₂H₂O₃
Role in Glyoxylate Cycle Converts fatty acids to carbohydrates
Lymphocyte Proliferation 3-fold increase at specific concentrations
Diabetes Association Elevated levels linked to Type II diabetes
Toxicity Profile Low acute toxicity; serious eye damage potential
Industrial Use pH adjuster in formulations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-oxoacetic acid derivatives, and how are they optimized for yield and purity?

2-Oxoacetic acid derivatives are typically synthesized via condensation or oxidation reactions. For example:

  • Condensation with amines : Reacting ethyl oxalyl chloride with methylamine followed by hydrolysis yields 2-(methylamino)-2-oxoacetic acid (72% yield over two steps) .
  • Oxidation of amino acids : N-methylglycine can be oxidized using potassium permanganate to form 2-(methylamino)-2-oxoacetic acid .
  • Electrochemical methods : Sequential electrooxidation and heterodimerization of protected amines enable stereoselective synthesis of alkaloid analogues .
    Optimization: Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. For instance, copper(I) catalysis in microwave-assisted three-component coupling achieves 49–77% yields for aryl-substituted derivatives .

Q. How is the structure of 2-oxoacetic acid derivatives confirmed using spectroscopic techniques?

  • NMR spectroscopy : ¹H NMR signals for carbonyl groups (δ 7.5–8.3 ppm) and intramolecular hydrogen bonds (broad N-H peaks at δ 7.1–7.7 ppm) are diagnostic. For example, 2-(2-bromobenzyl)amino-2-oxoacetic acid shows distinct aromatic proton splitting patterns (J = 8.1 Hz) .
  • IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm tautomeric forms .
  • X-ray crystallography : Resolves ambiguities in tautomerism, as seen in indole derivatives synthesized via acylarylation .

Q. What are the key physical and chemical properties of 2-oxoacetic acid derivatives relevant to experimental design?

  • Solubility : High solubility in polar solvents (water, ethanol) due to hydrogen-bonding capacity .
  • pKa values : Biprotic nature (pKa₁ ≈ 1.5 for carboxylate, pKa₂ ≈ 4.2 for α-keto group) enables pH-dependent reactivity .
  • Thermal stability : Decomposition occurs above 150°C, requiring low-temperature storage for lab use .

Q. How do 2-oxoacetic acid derivatives function as ligands in coordination chemistry?

The α-keto and carboxylate groups chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes are used in catalytic systems for decarboxylative cross-coupling reactions, such as Fe-catalyzed couplings with cinnamic acids .

Q. What are the biologically significant derivatives of 2-oxoacetic acid?

  • Oxamic acid (2-amino-2-oxoacetic acid) : Inhibits lactate dehydrogenase (LDH), showing potential in cancer therapy .
  • 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid : Intermediate for Saxagliptin, a Type 2 diabetes drug .

Advanced Research Questions

Q. How can researchers design multi-component reactions involving 2-oxoacetic acid for complex molecule synthesis?

  • Microwave-assisted three-component coupling : Combine 2-oxoacetic acid, amines, and alkynes with Cu(I) catalysis under microwave irradiation (100°C, 30 min) to synthesize propargylamines (49–77% yields) .
  • Decarboxylative cross-coupling : Use Fe catalysts to couple 2-oxoacetic acids with cinnamic acid derivatives, enabling access to aryl-substituted ketones .

Q. How do tautomeric forms of 2-oxoacetic acid derivatives influence structural analysis, and how can contradictions in data be resolved?

  • Keto-enol tautomerism : The keto form predominates in non-polar solvents, while enol forms stabilize in polar media via intramolecular H-bonding .
  • Resolution strategies : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) and use ¹³C NMR to confirm carbonyl environments .

Q. What methodologies address data gaps in toxicological or ecological profiling of 2-oxoacetic acid metabolites?

  • Genotoxicity assays : For metabolites like 2-(2-formylphenyl)-2-oxoacetic acid, conduct in vitro micronucleus tests or Ames assays to assess mutagenicity .
  • Ecotoxicity testing : Use OECD guidelines (e.g., OECD 301 for biodegradability) to evaluate environmental persistence, though current data remain limited .

Q. How can mechanistic insights into decarboxylative reactions improve catalytic efficiency?

  • Radical trapping experiments : Identify intermediates using TEMPO or BHT to confirm radical pathways in Fe-catalyzed decarboxylation .
  • DFT calculations : Map energy profiles for transition states, optimizing ligand-metal interactions for higher turnover numbers .

Q. What strategies mitigate stability challenges during storage and handling of 2-oxoacetic acid derivatives?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydration or oxidation .
  • Handling : Use gloveboxes for moisture-sensitive reactions and avoid prolonged exposure to light, which accelerates decomposition .

Properties

IUPAC Name

2-oxoacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOYVEVEDVVKGD-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[13C](=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.036 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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